molecular formula C25H29NO4S B13403681 2-Ethoxy-3-(4-{2-[2-methyl-5-(4-methylthiophenyl)-pyrrol-1-yl]-ethoxy)-phenyl)-propionic acid

2-Ethoxy-3-(4-{2-[2-methyl-5-(4-methylthiophenyl)-pyrrol-1-yl]-ethoxy)-phenyl)-propionic acid

Cat. No.: B13403681
M. Wt: 439.6 g/mol
InChI Key: MRWFZSLZNUJVQW-UHFFFAOYSA-N
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Description

2-Ethoxy-3-(4-{2-[2-methyl-5-(4-methylthiophenyl)-pyrrol-1-yl]-ethoxy)-phenyl)-propionic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes an ethoxy group, a pyrrole ring, and a propionic acid moiety, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-3-(4-{2-[2-methyl-5-(4-methylthiophenyl)-pyrrol-1-yl]-ethoxy)-phenyl)-propionic acid typically involves multiple steps, including the formation of the pyrrole ring, the introduction of the ethoxy group, and the final coupling with the propionic acid moiety. Common synthetic routes may involve:

    Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Introduction of the Ethoxy Group: This step may involve the use of ethyl iodide and a base such as potassium carbonate to introduce the ethoxy group via nucleophilic substitution.

    Coupling with Propionic Acid Moiety: The final step may involve the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to couple the intermediate with propionic acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-3-(4-{2-[2-methyl-5-(4-methylthiophenyl)-pyrrol-1-yl]-ethoxy)-phenyl)-propionic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can be performed to replace specific groups within the molecule with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Ethyl iodide (C2H5I), potassium carbonate (K2CO3)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-Ethoxy-3-(4-{2-[2-methyl-5-(4-methylthiophenyl)-pyrrol-1-yl]-ethoxy)-phenyl)-propionic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Ethoxy-3-(4-{2-[2-methyl-5-(4-methylthiophenyl)-pyrrol-1-yl]-ethoxy)-phenyl)-propionic acid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit specific enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    2-Ethoxy-3-(4-{2-[2-methyl-5-(4-methylphenyl)-pyrrol-1-yl]-ethoxy)-phenyl)-propionic acid: Similar structure but lacks the thiophene ring.

    2-Ethoxy-3-(4-{2-[2-methyl-5-(4-methylthiophenyl)-pyrrol-1-yl]-ethoxy)-phenyl)-butanoic acid: Similar structure but with a butanoic acid moiety instead of propionic acid.

Uniqueness

The uniqueness of 2-Ethoxy-3-(4-{2-[2-methyl-5-(4-methylthiophenyl)-pyrrol-1-yl]-ethoxy)-phenyl)-propionic acid lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C25H29NO4S

Molecular Weight

439.6 g/mol

IUPAC Name

2-ethoxy-3-[4-[2-[2-methyl-5-(4-methylsulfanylphenyl)pyrrol-1-yl]ethoxy]phenyl]propanoic acid

InChI

InChI=1S/C25H29NO4S/c1-4-29-24(25(27)28)17-19-6-10-21(11-7-19)30-16-15-26-18(2)5-14-23(26)20-8-12-22(31-3)13-9-20/h5-14,24H,4,15-17H2,1-3H3,(H,27,28)

InChI Key

MRWFZSLZNUJVQW-UHFFFAOYSA-N

Canonical SMILES

CCOC(CC1=CC=C(C=C1)OCCN2C(=CC=C2C3=CC=C(C=C3)SC)C)C(=O)O

Origin of Product

United States

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